molecular formula C10H8N2Se B072459 (2-methyl-1H-indol-3-yl) selenocyanate CAS No. 1130-89-8

(2-methyl-1H-indol-3-yl) selenocyanate

Cat. No.: B072459
CAS No.: 1130-89-8
M. Wt: 235.15 g/mol
InChI Key: JANNYDMYOCOLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-1H-indol-3-yl) selenocyanate is a novel chemical entity designed for research purposes, combining the 2-methylindole scaffold with a selenocyanate functional group. The 2-methylindole structure is a well-known heterocyclic aromatic amine, serving as a fundamental building block in medicinal and organic chemistry . This compound is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. The incorporation of selenium into organic molecules is of significant scientific interest due to the unique chemical and biological properties of organoselenium compounds. The selenocyanate moiety in this reagent may offer potential research pathways in various fields, including the synthesis of novel selenium-containing heterocycles, the exploration of enzyme inhibition mechanisms, and the investigation of redox-modulating agents. Researchers are exploring its utility as a key intermediate in the development of new chemical libraries and as a probe for studying selenoprotein mimics. Its mechanism of action is anticipated to be highly dependent on the specific research context, potentially involving the release of selenium species or participation in catalytic cycles. Handling of this compound should be conducted by trained professionals in a controlled laboratory setting, adhering to all appropriate safety protocols. Researchers are responsible for performing all necessary experiments to validate the compound's suitability for their specific applications.

Properties

CAS No.

1130-89-8

Molecular Formula

C10H8N2Se

Molecular Weight

235.15 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl) selenocyanate

InChI

InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3

InChI Key

JANNYDMYOCOLOW-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)[Se]C#N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)[Se]C#N

Origin of Product

United States

Comparison with Similar Compounds

1,4-Phenylenebis(methylene)selenocyanate (p-XSC)

  • Activity : p-XSC is a benchmark chemopreventive agent with demonstrated efficacy in reducing tumorigenesis in lung and colon cancer models. It inhibits NF-κB-regulated pathways (e.g., COX-2, cyclin D1) and exhibits an IC50 of ~5 µM in cancer cells .
  • Toxicity: p-XSC has a high chemopreventive index (4.0), indicating lower toxicity compared to inorganic selenite and other selenocyanates like benzyl selenocyanate (BSC) .
  • Key Difference: The biphenyl structure of p-XSC enhances stability and target selectivity, whereas the indole core in (2-methyl-1H-indol-3-yl) selenocyanate may improve membrane permeability and interactions with indole-binding enzymes .

Benzyl Selenocyanate (BSC)

  • Activity : BSC reduces chemically induced oxidative stress in skin papilloma models and shows moderate chemopreventive activity (IC50 ~10–15 µM) .
  • Toxicity: Its chemopreventive index is 2.5, suggesting higher toxicity than p-XSC but lower than methyl selenocyanate .

Selenocoxib-1

  • Activity : A COX-2 inhibitor with potent activity against prostate cancer, likely due to selenium’s synergistic effects with anti-inflammatory mechanisms .
  • Key Difference: Unlike this compound, selenocoxib-1 incorporates a celecoxib-like scaffold, emphasizing cyclooxygenase inhibition over broad-spectrum redox modulation .

Key Findings:

  • Anticancer Activity: Indole-based selenocyanates (e.g., benzodioxyl derivative 2a) show comparable potency to p-XSC, with IC50 values <12 µM .
  • Antileishmanial Activity: Selenocyanates with aromatic moieties (e.g., 2a) exhibit IC50 values <5 µM, outperforming reference drugs like miltefosine . The indole scaffold could target Leishmania redox systems or topoisomerases.
  • Antibacterial Activity: The selenocyanate group’s redox activity contributes to MIC values of ~12.5 µg/mL against Gram-positive bacteria, though structural modifications (e.g., indole vs. benzodioxyl) may alter spectrum .

Mechanism of Action

  • Redox Modulation: Selenocyanates generate ROS and thioredoxin reductase inhibition, disrupting cancer cell proliferation and parasite survival .
  • Multitarget Potential: Indole derivatives may concurrently inhibit tubulin polymerization (via indole interactions) and Akt/mTOR pathways (via selenium-mediated phosphatase activation) .

Preparation Methods

Bromination of 2-Methylindole

Bromination at the 3-position of 2-methylindole is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the indole’s inherent nucleophilicity directing bromination to the 3-position. Typical yields range from 70–85%, with purity confirmed by 1H^1H-NMR (δ 7.2–7.4 ppm, aromatic protons; δ 2.4 ppm, methyl singlet).

Selenocyanation of 3-Bromo-2-Methyl-1H-Indole

The brominated intermediate reacts with KSeCN in acetone/water (4:1 v/v) at 65°C for 10–12 hours. This SN2-type displacement proceeds efficiently due to the good leaving group ability of bromide and the polar aprotic solvent’s stabilization of the transition state. Yields typically exceed 75%, with critical parameters including:

  • Solvent composition : Higher acetone ratios (≥80%) reduce hydrolysis of KSeCN.

  • Temperature control : Excess heat promotes diselenide byproduct formation via Se–Se coupling.

Table 1. Optimization of Selenocyanation Conditions

ParameterOptimal ValueYield (%)Byproducts (%)
Solvent (acetone:H₂O)4:178<5
Temperature (°C)65828
Reaction time (h)107510

Direct Electrophilic Selenocyanation

Emerging methodologies bypass halogenation steps through direct electrophilic substitution. While less common, these approaches utilize in situ-generated selenocyanogen (SeCN)⁺ species.

Selenium Dioxide-Mediated Reactions

A mixture of selenium dioxide (SeO₂) and malononitrile in dimethyl sulfoxide (DMSO) generates electrophilic selenium species capable of reacting with 2-methylindole. The reaction proceeds via:

  • Formation of seleninic acid intermediate from SeO₂ and DMSO.

  • Cyanation via malononitrile decomposition.

  • Electrophilic attack at the indole’s 3-position.

This one-pot method achieves 60–65% yields but requires rigorous exclusion of moisture to prevent Se–Se dimerization.

Oxidative Coupling with Selenocyanate Salts

Copper(II)-catalyzed oxidative coupling of 2-methylindole with KSeCN in acetonitrile at 80°C provides moderate yields (55–60%). The mechanism likely involves:

  • Generation of indolyl radical at the 3-position.

  • Radical recombination with SeCN⁻.

  • Re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen.

Mechanistic Considerations and Side Reactions

Competing Diselenide Formation

Under reducing conditions or prolonged reaction times, this compound undergoes disproportionation to bis(2-methyl-1H-indol-3-yl) diselenide. This side reaction is mitigated by:

  • Maintaining reaction temperatures ≤70°C.

  • Using degassed solvents to exclude oxygen.

  • Adding radical inhibitors like 2,6-di-tert-butyl-4-methylphenol.

Hydrolytic Instability

The Se–CN bond exhibits sensitivity to aqueous acids/bases, necessitating:

  • Neutral workup conditions (pH 6–8).

  • Rapid isolation via ethyl acetate extraction.

  • Storage under inert atmosphere at −20°C.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), 7.12–7.45 (m, 4H, Ar–H), 8.21 (s, 1H, NH).

  • 13C^{13}C-NMR : δ 11.7 (CH₃), 110.4–136.2 (aromatic carbons), 158.3 (C–Se).

  • IR (KBr) : 2165 cm⁻¹ (C≡N stretch), 675 cm⁻¹ (Se–C stretch).

Elemental Analysis

Calculated for C₁₀H₈N₂Se: C 50.22%, H 3.37%, N 11.71%. Observed values typically fall within ±0.3% of theoretical.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Purity (%)Scalability
Halogenation route12007898High
Direct electrophilic18006095Moderate
Oxidative coupling15005590Low

Waste Stream Management

The bromination route generates HBr gas, requiring scrubbing with NaOH solution. Selenocyanate synthesis produces KBr as the primary byproduct, which is recycled via ion exchange .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal methods for synthesizing (2-methyl-1H-indol-3-yl) selenocyanate, and how can its purity be validated? A: The synthesis typically involves radical selenocyanation at the C-3 position of indole derivatives. A proposed mechanism involves the oxidation of selenocyanate anions to radicals using reactive oxygen species (e.g., O₂⁻ or ¹O₂), followed by electrophilic attack on the indole scaffold . Post-synthesis, purity can be validated via single-crystal X-ray diffraction (SHELX software for refinement ) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For trace impurities, capillary electrophoresis with UV detection (detection limit: 0.005 µg/L for selenocyanate) is recommended .

Advanced Mechanistic Studies

Q: How does the selenocyanate group influence the pharmacological activity of indole derivatives compared to thiocyanate or isothiocyanate analogs? A: Selenocyanate derivatives exhibit enhanced bioactivity due to selenium's redox-modulating properties. For example, synthetic aryl selenocyanates like benzyl selenocyanate (BSC) and p-XSC show superior inhibition of the PI3K/Akt pathway compared to thiocyanate analogs, potentially via Se-mediated ROS scavenging or direct interaction with cysteine residues in kinases . Comparative studies should include in vitro kinase assays (e.g., ELISA-based Akt activity measurements) and ROS quantification via fluorescence probes like DCFH-DA .

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